Ethyl 5-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate
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Overview
Description
Ethyl 5-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with chlorine, fluorine, and hydroxy groups, as well as an ethyl ester moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline, the compound can be synthesized through a series of reactions including halogenation, nitration, and esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to remove the halogen substituents.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-one derivatives, while substitution reactions can produce a variety of functionalized quinolines .
Scientific Research Applications
Ethyl 5-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Ethyl 5-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
- Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate
- Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate
These compounds share similar structures but differ in the position of substituents, which can affect their chemical and biological properties.
Properties
CAS No. |
106847-38-5 |
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Molecular Formula |
C12H9ClFNO3 |
Molecular Weight |
269.65 g/mol |
IUPAC Name |
ethyl 5-chloro-6-fluoro-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H9ClFNO3/c1-2-18-12(17)6-5-15-8-4-3-7(14)10(13)9(8)11(6)16/h3-5H,2H2,1H3,(H,15,16) |
InChI Key |
RWCOPHWIAGNGNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C(=C(C=C2)F)Cl |
Origin of Product |
United States |
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